molecular formula C9H12FN3O B14781075 5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine

5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine

Cat. No.: B14781075
M. Wt: 197.21 g/mol
InChI Key: MLIVLOLZHXGXLC-UHFFFAOYSA-N
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Description

®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a fluoropyridine moiety, and an amine group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring followed by the introduction of the fluoropyridine moiety and the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The purification process is also crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. The azetidine ring and the fluoropyridine moiety play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • ®-Azetidin-2-ylmethanol
  • ®-Azetidin-2-ylmethoxy
  • 2-Fluoropyridin-3-amine

Uniqueness

Compared to similar compounds, ®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

5-(azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine

InChI

InChI=1S/C9H12FN3O/c10-9-8(11)3-7(4-13-9)14-5-6-1-2-12-6/h3-4,6,12H,1-2,5,11H2

InChI Key

MLIVLOLZHXGXLC-UHFFFAOYSA-N

Canonical SMILES

C1CNC1COC2=CC(=C(N=C2)F)N

Origin of Product

United States

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